![molecular formula C19H26N2O4S B5571509 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" often involves multistep chemical reactions, including cyclization, acylation, and substitutions. For example, the reaction of ethoxycarbonylalkylidene derivatives with ethyl pyruvate or ethyl aroylformate can lead to the formation of pyridazino[6,1-c]-triazines, showcasing the type of complex reactions involved in the synthesis of such molecules (Lange et al., 1997).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like NMR spectroscopy and X-ray diffraction analysis play a vital role in elucidating the structure. For instance, the structure of N-methyl derivatives of pyrazolopyrimidine derivatives has been established using NMR spectroscopy, confirming the intricate structural details of similar complex molecules (Chimichi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on pyrazine derivatives, including their synthesis and characterization, provides insights into the structural and chemical properties essential for their potential applications. For example, the study on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlights the methods to obtain these compounds and their structural analysis using various spectroscopic techniques (Hassan, Hafez, & Osman, 2014). Another example involves the synthesis of novel pyrazole-3,4-dicarboxylates and their characterization, underscoring the importance of such studies in understanding the compounds' molecular frameworks (Sekkak, Rakib, Medaghri-Alaoui, Hafid, & Malki, 2013).
Cytotoxic and Antitumor Activity
The evaluation of pyrazine derivatives for their cytotoxic and antitumor activities is a significant area of research. Studies demonstrate the potential of these compounds in inhibiting the growth of cancer cells. For instance, certain pyrazole derivatives have been identified for their promising anti-inflammatory and antimicrobial activities, alongside their cytotoxic effects against specific cancer cell lines (Bekhit, Ashour, & Guemei, 2005). Similarly, another study on the synthesis and in vitro cytotoxic activity of Pyrazole-3,4-dicarboxylates showcases the potential of these compounds in cancer research (Sekkak et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Pyrazine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Research indicates that novel pyrazole derivatives could serve as effective antimicrobial and anti-inflammatory agents, presenting a dual function that enhances their scientific and therapeutic value (Bekhit et al., 2005).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-2-25-16-7-5-15(6-8-16)19(22)21-10-9-20(11-14-3-4-14)17-12-26(23,24)13-18(17)21/h5-8,14,17-18H,2-4,9-13H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPQNFXQSKFJBU-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.